Ofloxacin N-oxide, (R)-

Description

Contextualization within Fluoroquinolone Metabolite and Impurity Research

The study of fluoroquinolone metabolites and impurities is a critical aspect of pharmaceutical research and environmental science. These compounds, including (R)-Ofloxacin N-oxide, are investigated to understand the complete metabolic profile of the parent drug, to identify any potential biological activity of the metabolites, and to assess their environmental fate. Ofloxacin (B1677185) N-oxide is recognized as a specified impurity in ofloxacin formulations and is monitored in environmental matrices such as wastewater. ukri.orgsynzeal.com

Significance of Chirality in Quinolone N-Oxides and Rationale for (R)-Enantiomer Focus

Chirality plays a pivotal role in the activity and metabolism of many drugs, and ofloxacin is a classic example. The antibacterial activity of ofloxacin is primarily attributed to the (S)-enantiomer, levofloxacin (B1675101), which can be up to 100 times more potent than the (R)-enantiomer, (R)-ofloxacin. nih.gov This difference in activity stems from the stereospecific interaction with the target enzyme, DNA gyrase. nih.gov

This stereoselectivity extends to the drug's metabolism and excretion. Studies have demonstrated that the disposition of ofloxacin in humans is stereoselective. nih.gov Research on the enantiomers of ofloxacin's metabolites has revealed that the renal excretion of the S-configured metabolites is significantly lower than that of the R-enantiomers. nih.gov This suggests that (R)-Ofloxacin N-oxide may be cleared from the body more readily than its (S)-counterpart, a key consideration in pharmacokinetic studies. Furthermore, high stereoselectivity has been observed in the case of the metabolite ofloxacin-N-oxide in environmental samples, underscoring the importance of chiral-specific analysis. ukri.org This differential behavior between the enantiomers provides a strong rationale for focusing research specifically on (R)-Ofloxacin N-oxide to fully understand the chiral aspects of ofloxacin's fate in the body and the environment.

State-of-the-Art and Existing Knowledge Gaps for (R)-Ofloxacin N-oxide

The current state of research on (R)-Ofloxacin N-oxide is largely centered on analytical methods for its chiral separation and its detection as a metabolite. Advanced analytical techniques, such as capillary electrophoresis and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed to separate and quantify the enantiomers of ofloxacin and its metabolites, including the N-oxides. ukri.orgnih.gov

Despite these analytical advancements, significant knowledge gaps remain, particularly concerning the specific biological activity and toxicological profile of (R)-Ofloxacin N-oxide. While ofloxacin N-oxide (as a racemate) is generally considered to have minimal antibacterial activity, there is a lack of published research that has specifically evaluated the biological effects of the isolated (R)-enantiomer. nih.govpharmacompass.com

Furthermore, while the synthesis of racemic ofloxacin and its derivatives has been described, and a patent exists for the preparation of levofloxacin-N-oxide ((S)-Ofloxacin N-oxide), there is a scarcity of publicly available, detailed synthetic routes specifically for the preparation of pure (R)-Ofloxacin N-oxide for research purposes. chemrj.org This lack of available pure standard material hinders in-depth biological and toxicological investigations. The primary knowledge gap, therefore, is the absence of dedicated studies on the intrinsic properties and potential effects of (R)-Ofloxacin N-oxide as a distinct chemical entity.

Interactive Data Table: Properties of Ofloxacin and its Metabolites

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Biological Activity |

| (R)-Ofloxacin | C18H20FN3O4 | 361.37 | Low antibacterial activity |

| (S)-Ofloxacin (Levofloxacin) | C18H20FN3O4 | 361.37 | High antibacterial activity |

| Ofloxacin N-oxide (racemic) | C18H20FN3O5 | 377.37 | Minimal antibacterial activity |

| (R)-Ofloxacin N-oxide | C18H20FN3O5 | 377.37 | Largely uncharacterized |

| (S)-Ofloxacin N-oxide | C18H20FN3O5 | 377.37 | Largely uncharacterized |

| Desmethyl ofloxacin | C17H18FN3O4 | 347.34 | Moderately active |

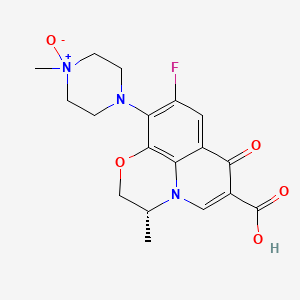

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-37-2 | |

| Record name | Ofloxacin N-oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OFLOXACIN N-OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9N7ZX6C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Chemical and Stereochemical Characterization of R Ofloxacin N Oxide

Determination of Absolute Configuration for the (R)-Enantiomer

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. While X-ray crystallography is often considered the definitive method for determining absolute configuration, other techniques are frequently employed, especially in the early stages of drug discovery. ethernet.edu.et For ofloxacin (B1677185) and its derivatives, methods like high-performance liquid chromatography (HPLC) using chiral stationary phases and modeling studies are utilized to determine the absolute configuration of stereoisomers. researchgate.net Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can also provide crucial information about the three-dimensional arrangement of atoms, with VCD being particularly useful for molecules in solution. ethernet.edu.et In the context of ofloxacin enantiomers, the (R)- and (S)- configurations are assigned based on the spatial arrangement of the substituents around the chiral center at the C-3 position of the oxazine (B8389632) ring.

Comprehensive Spectroscopic and Spectrometric Elucidation of Structure

A combination of spectroscopic and spectrometric methods is essential for the unambiguous structural elucidation of (R)-Ofloxacin N-oxide. These techniques provide complementary information regarding the molecular formula, connectivity of atoms, functional groups, and electronic properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. conicet.gov.ar Techniques such as ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) or Orbitrap-based HRMS are frequently used for the analysis of fluoroquinolones and their metabolites, including N-oxides. creative-proteomics.comnih.govresearchgate.net These methods provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which is critical for distinguishing between compounds with similar nominal masses. conicet.gov.ar For Ofloxacin N-oxide, the expected molecular formula is C18H20FN3O5. lgcstandards.com

Table 1: HRMS Data for Ofloxacin N-oxide

| Parameter | Value | Reference |

| Molecular Formula | C18H20FN3O5 | lgcstandards.com |

| Calculated Monoisotopic Mass | 377.1438 | Inferred from formula |

| Ionization Mode | Electrospray Ionization (ESI) | conicet.gov.arcreative-proteomics.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Purity Assessment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds. researchgate.net 1H NMR provides information about the number and chemical environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. acs.org For fluoroquinolones like ofloxacin, specific signals in the 1H NMR spectrum can be assigned to the protons of the quinolone core, the oxazine ring, and the piperazinyl substituent. researchgate.net For instance, the formation of the N-oxide derivative would be expected to cause a downfield shift in the signals of the protons adjacent to the N-oxide group in the piperazinyl ring due to the deshielding effect of the oxygen atom.

19F NMR is particularly useful for fluorine-containing compounds like ofloxacin, as the fluorine nucleus (19F) is 100% abundant and has a spin of 1/2, resulting in sharp and sensitive signals. libretexts.org The chemical shift of the fluorine atom can provide insights into its electronic environment. Furthermore, NMR techniques can be used to assess the purity of a sample by detecting the presence of impurities or residual solvents. researchgate.net

Table 2: Representative NMR Data for Ofloxacin (for comparison)

| Nucleus | Chemical Shift Range (ppm) | Key Structural Information | Reference |

| 1H | ~1.5 (CH3), ~2.5-3.5 (piperazinyl), ~4.5 (oxazine), ~7.0-8.5 (aromatic/quinolone) | Protons on methyl, piperazinyl, oxazine, and aromatic rings | researchgate.netresearchgate.net |

| 13C | Varies | Carbon skeleton of the molecule | acs.org |

| 19F | Varies | Presence and environment of the fluorine atom | libretexts.orghuji.ac.il |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. uni-siegen.de These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be detected by the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). uni-siegen.deamericanpharmaceuticalreview.com

For ofloxacin, characteristic FTIR peaks include those for the carboxylic acid C=O stretching (around 1715 cm-1), the quinolone C=O stretching (around 1621 cm-1), and the C-F stretching (around 1050-1000 cm-1). chemistryjournal.inacademicjournals.org The formation of the N-oxide in (R)-Ofloxacin N-oxide would introduce a new vibrational mode associated with the N-O bond, which typically appears in the range of 950-970 cm-1 in the FTIR spectrum. mdpi.com Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and vibrations of non-polar bonds. americanpharmaceuticalreview.com

Table 3: Key FTIR Vibrational Frequencies for Ofloxacin and Expected for its N-oxide

| Functional Group | Typical Wavenumber (cm-1) for Ofloxacin | Expected Wavenumber (cm-1) for N-oxide | Reference |

| Carboxylic Acid C=O Stretch | ~1715 | ~1715 | chemistryjournal.inacademicjournals.org |

| Quinolone C=O Stretch | ~1621 | ~1621 | chemistryjournal.inacademicjournals.org |

| N-H Bending (Quinolone) | 1600-1650 | 1600-1650 | chemistryjournal.in |

| Aromatic C-H Stretch | 3000-3050 | 3000-3050 | researchgate.net |

| C-F Stretch | 1000-1050 | 1000-1050 | chemistryjournal.in |

| N-O Stretch | Not present | ~950-970 | mdpi.com |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, which are the parts of a molecule that absorb light. acs.org Ofloxacin exhibits characteristic UV absorption bands; in an aqueous acidic solution, peaks are observed around 225, 256, and 326 nm, while in a basic solution, they appear at approximately 288 and 332 nm. academicjournals.org The absorption spectrum is influenced by the pH of the medium due to the presence of ionizable functional groups. acs.org Theoretical studies using time-dependent density functional theory (TD-DFT) have also been employed to understand the electronic structure and UV absorption spectra of ofloxacin. jocpr.com

The formation of the N-oxide can potentially lead to shifts in the absorption maxima due to its influence on the electronic distribution within the chromophoric system. academicjournals.org Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be a sensitive tool for characterizing fluoroquinolones and their derivatives. rsc.org The fluorescence properties of ofloxacin are also pH-dependent. acs.org

Table 4: UV-Vis Absorption Maxima for Ofloxacin

| Solvent/Condition | Absorption Maxima (λmax, nm) | Reference |

| Aqueous Acid | 225, 256, 326 | academicjournals.org |

| Aqueous Base | 288, 332 | academicjournals.org |

| Ethanol (B145695) | 226, 300 | academicjournals.org |

| Under Sunlight Photocatalysis | Broad absorbance from 350-650 nm (for a PDI catalyst system with ofloxacin) | acs.org |

Chiral Analytical Techniques for Enantiomeric Purity and Identification

Ensuring the enantiomeric purity of a single-enantiomer drug is critical. Several analytical techniques are available for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for separating the enantiomers of ofloxacin. researchgate.netresearchgate.net Chiralcel OD-H is one such CSP that has been successfully used for this purpose. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for enantiomeric separation, often employing chiral selectors such as cyclodextrins added to the background electrolyte. researchgate.netcolab.ws For ofloxacin, carboxymethyl-β-cyclodextrin has been used as a chiral selector in CE, achieving good resolution between the enantiomers. colab.ws Other methods for chiral recognition include the use of chiral ionic liquids in ligand-exchange chromatography and the application of nanoparticles in various separation and detection schemes. mdpi.comnih.gov These techniques are essential for confirming the identity of the (R)-enantiomer and for quantifying any potential contamination from its (S)-counterpart.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism Spectroscopy)

Chiroptical methods are instrumental in the analysis of chiral molecules as they rely on the differential interaction of these molecules with polarized light. Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. leidenuniv.nlrsc.org Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule, also as a function of wavelength. nih.govscispace.com

For a chiral molecule such as (R)-Ofloxacin N-oxide, these techniques provide a unique spectroscopic fingerprint. The CD spectrum would be expected to show specific positive or negative absorption bands, known as Cotton effects, which are characteristic of the molecule's absolute configuration. While studies have been conducted on the CD spectra of the parent ofloxacin enantiomers to investigate their binding to polynucleotides and cyclodextrins, specific ORD and CD research findings for the isolated (R)-Ofloxacin N-oxide metabolite are not extensively detailed in publicly available scientific literature. nih.govresearchgate.net

The determination of its chiroptical properties would involve dissolving the purified (R)-Ofloxacin N-oxide in a suitable solvent and analyzing it with a spectropolarimeter or a CD spectrometer. The resulting data would be crucial for confirming its enantiomeric purity and for comparison with its (S)-enantiomer, which would be expected to produce a mirror-image CD spectrum.

Table 1: Illustrative Chiroptical Data for (R)-Ofloxacin N-oxide

The following table is an illustrative example of how chiroptical data for (R)-Ofloxacin N-oxide would be presented. Specific experimental values are not available in the reviewed literature.

| Parameter | Expected Observation | Significance |

| Optical Rotation [α] | A specific value (e.g., positive or negative) at a defined wavelength (e.g., 589 nm), concentration, and solvent. | Confirms optical activity and provides a fundamental characteristic of the enantiomer. |

| ORD Curve | A plot showing the change of [α] with wavelength, potentially exhibiting a plain or anomalous curve with Cotton effects. | Reveals information about the stereochemistry near the chromophores. |

| CD Spectrum | Characteristic positive and/or negative peaks (Cotton effects) at specific wavelengths (nm). | Provides a fingerprint of the absolute configuration and can be used for quantitative analysis of enantiomeric purity. |

| Molar Ellipticity [θ] or Differential Extinction Coefficient (Δε) | Quantitative measure of the intensity of CD signals. | Allows for the comparison of the magnitude of chiroptical effects with other compounds and theoretical calculations. |

Enantioselective X-ray Crystallography for Absolute Configuration

Enantioselective X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. The technique requires the formation of a high-quality single crystal of the enantiomerically pure compound, sometimes as a co-crystal with a known chiral auxiliary. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of every atom in the molecule can be mapped.

For (R)-Ofloxacin N-oxide, this analysis would unambiguously confirm the (R) configuration at the carbon chiral center of the oxazine ring and determine the configuration at the N-oxide chiral center. The resulting crystal structure provides invaluable data on bond lengths, bond angles, and the molecule's conformation in the solid state. While chromatographic methods exist for the separation of ofloxacin-related enantiomers, including the N-oxide, a published single-crystal X-ray structure that defines the absolute configuration of (R)-Ofloxacin N-oxide has not been identified in the surveyed literature. nih.gov

Table 2: Illustrative Enantioselective X-ray Crystallography Data for (R)-Ofloxacin N-oxide

This table illustrates the type of information obtained from an X-ray crystallographic analysis. Specific data for (R)-Ofloxacin N-oxide is not available in the reviewed literature.

| Parameter | Description | Significance |

| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). | Fundamental property of the crystalline solid. |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁). | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Absolute Configuration Parameter | Flack parameter or Hooft parameter, with a value close to zero for the correct enantiomer. | Conclusively confirms the absolute stereochemistry as (R). |

| Atomic Coordinates | A list of x, y, z coordinates for each atom in the molecule. | Provides the exact 3D structure of the molecule. |

Iii. Synthetic Pathways and Biotransformation Mechanisms of R Ofloxacin N Oxide

Enantioselective Chemical Synthesis of (R)-Ofloxacin N-oxide

The creation of the specific (R)-enantiomer of ofloxacin (B1677185) N-oxide requires precise chemical strategies that can control the stereochemistry of the final product.

Stereospecific oxidation reactions are fundamental in converting ofloxacin to its N-oxide form while maintaining the desired stereochemistry. Research into the oxidation of fluoroquinolones has shown that the piperazine (B1678402) ring is a primary site for such reactions. uok.ac.in The development of oxidizing agents and reaction conditions that selectively target the nitrogen on the piperazine ring of (R)-ofloxacin is a key area of synthetic chemistry. While general oxidation methods for ofloxacin exist, achieving high enantioselectivity for the (R)-N-oxide requires specialized approaches that prevent racemization or favor the oxidation of one enantiomer over the other.

Chiral catalysis offers a powerful tool for enantioselective synthesis. In the context of (R)-Ofloxacin N-oxide, chiral catalysts can be employed to direct the N-oxidation of the piperazine moiety of ofloxacin in a stereoselective manner. Organocatalytic methods, for instance, have been successfully used in the asymmetric synthesis of fluoroquinolones. thieme-connect.com This approach could theoretically be adapted for the N-oxidation step, where a chiral catalyst would create a diastereomeric transition state that favors the formation of the (R)-N-oxide from a racemic or prochiral substrate.

An alternative to direct enantioselective synthesis is the resolution of a racemic mixture of ofloxacin N-oxide. nih.gov This process involves separating the (R)- and (S)-enantiomers. Classical resolution techniques often involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization due to their different physical properties. mdpi.com More advanced methods include chiral chromatography, which utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers. mdpi.comnih.gov For instance, a recent study demonstrated the chiral resolution of RS-ofloxacin through the formation of a novel diastereomeric cocrystal with L-glutamic acid. researchgate.net Similar principles could be applied to the resolution of racemic ofloxacin N-oxide.

Table 1: Methods for Chiral Resolution

| Method | Principle | Application to (R)-Ofloxacin N-oxide |

|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility). mdpi.com | A chiral acid or base could be used to form diastereomeric salts with racemic ofloxacin N-oxide, allowing for the isolation of the (R)-enantiomer salt. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to their separation. mdpi.comnih.gov | High-performance liquid chromatography (HPLC) with a suitable CSP could be employed to separate (R)- and (S)-ofloxacin N-oxide from a racemic mixture. |

| Diastereomeric Cocrystal Formation | Formation of cocrystals with a chiral coformer, leading to separable diastereomers. researchgate.net | A chiral coformer could be used to form a diastereomeric cocrystal with (R)-Ofloxacin N-oxide, facilitating its separation from the (S)-enantiomer. |

Application of Chiral Catalysis in N-Oxidation

Mechanistic Investigations of Biotransformation to (R)-Ofloxacin N-oxide

The formation of (R)-Ofloxacin N-oxide within a biological system is a result of complex metabolic processes that often exhibit stereoselectivity.

The metabolism of ofloxacin has been shown to be stereoselective in various species, including rats and humans. tandfonline.comnih.gov In rats, after administration of racemic ofloxacin, serum concentrations of the (R)-(+)-enantiomer were found to be much higher than the (S)-(-)-enantiomer. tandfonline.com This difference is primarily attributed to the stereoselective glucuronidation of the (S)-enantiomer. tandfonline.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-(+)-Ofloxacin |

| (R)-Ofloxacin N-oxide |

| (S)-(-)-Levofloxacin |

| (S)-Ofloxacin glucuronide |

| Ciprofloxacin (B1669076) |

| Danofloxacin |

| Desmethyl ofloxacin |

| Difloxacin |

| Enrofloxacin (B1671348) |

| Flumequine |

| L-glutamic acid |

| Marbofloxacin |

| N-acetylnorfloxacin |

| Nalidixic acid |

| Norfloxacin |

| Ofloxacin |

| Ofloxacin N-oxide |

| Pipemidic acid |

| Racemic ofloxacin |

| Racemic Ofloxacin N-oxide |

| Rufluoxacin |

| Sarafloxacin |

| Sulfamethoxazole |

| Trimethoprim |

| Trovafloxacin |

Metabolic Flux Analysis Leading to (R)-Ofloxacin N-oxide Formation

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state. creative-proteomics.com It involves constructing a stoichiometric model of the metabolic network and using experimental data, often from stable isotope labeling experiments, to calculate the flow of metabolites through the various pathways. creative-proteomics.comnih.gov By introducing a labeled substrate (e.g., containing ¹³C or ¹⁵N) into a biological system, researchers can trace the path of the labeled atoms through the metabolic network, which helps in resolving the fluxes of interconnected pathways. nih.gov

Currently, there is a notable lack of specific studies in the published literature that apply Metabolic Flux Analysis directly to elucidate the formation of (R)-Ofloxacin N-oxide. Such studies are more commonly applied to central carbon metabolism in microorganisms for applications like metabolic engineering or to understand complex disease states. nih.govnih.gov

Theoretically, MFA could be employed to investigate the biotransformation of ofloxacin. This would involve:

Developing a Stoichiometric Model: Creating a detailed model of the known and predicted metabolic reactions involved in ofloxacin metabolism within a specific organism.

Isotope Labeling: Synthesizing ofloxacin with a stable isotope, such as ¹⁵N in the piperazine ring.

Culturing and Analysis: Introducing the labeled ofloxacin to a relevant biological system (e.g., a microbial culture known to metabolize the drug) and using techniques like mass spectrometry to measure the incorporation of the ¹⁵N label into the resulting (R)-Ofloxacin N-oxide and other metabolites.

Flux Calculation: Using the isotopic labeling data to calculate the rate of N-oxidation relative to other competing metabolic pathways, such as demethylation or glucuronidation.

This approach would provide quantitative insights into the efficiency of the N-oxidation pathway and how it is influenced by various genetic or environmental factors.

Environmental and Forced Degradation Studies Yielding Ofloxacin N-oxide

Ofloxacin, due to its widespread use and incomplete removal in wastewater treatment, is subject to various degradation processes in the environment. deswater.com Forced degradation studies, which intentionally subject the drug to stress conditions like light, oxidation, and microbial action, are crucial for identifying potential degradation products, including Ofloxacin N-oxide. researchgate.net

Photolytic Degradation Pathways Leading to N-Oxide Formation

Photolysis, or degradation by light, is a significant pathway for the transformation of fluoroquinolones in the environment. mdpi.com While direct photolysis of ofloxacin in the absence of a catalyst can be slow, the process is accelerated under certain conditions and leads to a variety of transformation products. deswater.com The degradation mechanisms often involve attacks on the piperazine ring. mdpi.comacs.org

Several pathways for the transformation of ofloxacin under irradiation have been proposed, including hydroxylation, cleavage of the piperazine ring, and demethylation. mdpi.com The formation of Ofloxacin N-oxide is recognized as one of the potential outcomes of these photolytic and photocatalytic processes, although it is often one of several products formed. researchgate.netmdpi.com Studies have identified Ofloxacin N-oxide as a degradation product, noting it has minimal antibacterial activity compared to the parent compound. mdpi.com The primary degradation pathways often involve reactive species attacking the N-methylpiperazinyl group. acs.org

| Degradation Study Type | Conditions | Key Findings Related to N-Oxide | Reference |

| Forced Degradation | Photolytic degradation (2600 Lux/119 h & 40 min) | Ofloxacin-N-oxide identified as a potential impurity and degradation product. | researchgate.net |

| Photocatalysis | PDI–sunlight photocatalytic system | Degradation primarily occurred at the N-methylpiperazinyl functionality through various reactions. | acs.orgacs.org |

| Direct Irradiation | UVC radiation (210 nm) | Complete degradation of ofloxacin observed, with multiple transformation products possible. | mdpi.com |

| Simulated Solar Light | Solar/PS system | Addition of persulfate (PS) significantly accelerated degradation compared to photolysis alone. | deswater.com |

Oxidative Degradation Mechanisms (e.g., Advanced Oxidation Processes) Producing N-Oxide Species

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like ofloxacin. mdpi.comtandfonline.com These processes include ozonation (O₃), Fenton (Fe²⁺/H₂O₂), and photocatalysis (e.g., UV/TiO₂). tandfonline.comnih.gov

The formation of N-oxide derivatives is a documented pathway in the oxidative degradation of fluoroquinolones. The nitrogen atom on the piperazine ring is susceptible to attack by strong oxidants. researchgate.netmdpi.com For instance, studies on levofloxacin (B1675101), the S-enantiomer of ofloxacin, have shown that ozonation can lead to the formation of levofloxacin N-oxide, with its concentration reaching up to 40% of the initial levofloxacin concentration under alkaline conditions (pH 10). researchgate.net The mechanism involves the direct reaction of ozone with the N(4') atom of the piperazine ring. researchgate.net Similarly, other AOPs that generate ROS can initiate oxidation at the amino groups of the molecule to form N-oxides. mdpi.comresearchgate.net

| AOP Method | Oxidizing Species | Outcome | Reference |

| Ozonation (O₃) | Molecular ozone, Hydroxyl radicals (•OH) | Formation of levofloxacin N-oxide confirmed, especially at higher pH. | researchgate.net |

| Peroxone (O₃/H₂O₂) | Molecular ozone, Hydroxyl radicals (•OH) | Effective degradation of ofloxacin; can produce various oxidation by-products. | acs.orgcetjournal.it |

| UV/TiO₂ | Hydroxyl radicals (•OH) | High degradation efficiency of ofloxacin. | nih.gov |

| CoFe₂O₄/PAA | Peracetic acid (PAA) activated by catalyst | Effective degradation of ofloxacin through multiple pathways, including ring opening and hydroxylation. | mdpi.com |

Microbial Transformation and Biodegradation Routes to (R)-Ofloxacin N-oxide

Microorganisms, particularly fungi and bacteria, are capable of metabolizing fluoroquinolones through various biotransformation reactions. nih.gov While ofloxacin can be resistant to biodegradation, certain microbial consortia and specific strains have demonstrated the ability to degrade it. pan.plfrontiersin.org

One of the key metabolic reactions in animals and microorganisms is the N-oxidation of the piperazine ring. nih.gov Although in humans, less than 5% of an ofloxacin dose is recovered as the N-oxide metabolite, this pathway can be more significant in certain microorganisms. academicjournals.org For example, a study on the biotransformation of enrofloxacin, a structurally related fluoroquinolone, by the fungus Mucor ramannianus found that enrofloxacin N-oxide was the major metabolite, accounting for 62% of the total products. nih.gov This suggests that fungal enzyme systems, likely cytochrome P450 monooxygenases or flavin-containing monooxygenases, are highly efficient at N-oxidation. Similar enzymatic pathways are proposed for the transformation of ofloxacin in the environment, leading to the formation of (R)-Ofloxacin N-oxide. nih.gov

| Microorganism / Consortium | Type | Key Findings | Reference |

| Mucor ramannianus | Fungus | Transformed enrofloxacin primarily into enrofloxacin N-oxide. | nih.govasm.org |

| Bacillus sp. HD1 | Bacterium | Degraded 66.2% of ofloxacin via oxidation, demethylation, and hydroxylation of the piperazine ring. | frontiersin.org |

| Microbial Consortium | Bacteria (Klebsiella pneumoniae, Achromobacter sp.) and Fungi (Candida manassasensis, Trichosporon asahii) | Degraded 60% of ofloxacin over 28 days. | pan.pl |

| Coriolopsis gallica | White-rot fungus | Capable of biotransforming levofloxacin. | nih.gov |

Iv. Advanced Analytical Methodologies for R Ofloxacin N Oxide Quantification and Separation

Development and Validation of Stereoselective Chromatographic Assays

Stereoselective chromatographic assays are the cornerstone of chiral analysis. The development and validation of these methods require careful optimization of various parameters to achieve baseline separation of the enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of ofloxacin (B1677185). The versatility of HPLC allows for the use of various chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs), coupled with a range of detection systems to suit different analytical needs.

Chiral Stationary Phases (CSPs):

Direct enantioseparation on CSPs is a widely used approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent chiral recognition capabilities for ofloxacin enantiomers. For instance, a Chiralcel OD-H column has been successfully used to resolve ofloxacin enantiomers. researchgate.net Another study employed a chemically immobilized cyclodextrin (B1172386) derivative, mono (6A-azido-6A-deoxy)-per(p-chlorophenyl carbamoylated) β-CD, on a stationary phase for the semi-preparative HPLC separation of ofloxacin enantiomers. oup.com This method achieved high purity for both the (S)- and (R)-enantiomers. oup.com Protein-based CSPs, such as those with immobilized bovine serum albumin on silica (B1680970) gel, have also been described for the determination of ofloxacin enantiomers in biological fluids. nih.gov

Chiral Mobile Phase Additives (CMPAs):

An alternative to CSPs is the use of CMPAs in conjunction with a conventional achiral column, such as a C18 column. This ligand-exchange chromatography approach involves the formation of transient diastereomeric complexes between the enantiomers, a chiral selector (ligand), and a metal ion in the mobile phase. These complexes have different stabilities, leading to their separation on the achiral column.

Commonly used chiral ligands include amino acids like L-phenylalanine, L-isoleucine, and L-leucinamide. nih.govnih.govnih.govresearchgate.net For example, a method using L-phenylalanine and Cu²⁺ as a chiral mobile phase additive successfully separated ofloxacin enantiomers in human urine. nih.gov Another study optimized the separation using L-isoleucine and CuSO₄ in the mobile phase for analyzing ofloxacin enantiomers in sewage. pku.edu.cn The use of ionic liquids, both achiral and chiral, as additives in the mobile phase has also been explored to enhance the separation efficiency of ofloxacin enantiomers. rsc.orgnih.govbenthamdirect.com

Detection Systems:

UV Detection: Ultraviolet (UV) detection is a common and robust method used for the quantification of ofloxacin enantiomers. Detection is typically performed at a wavelength where ofloxacin exhibits strong absorbance, such as 293 nm or 297 nm. researchgate.net

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection. Ofloxacin is naturally fluorescent, and this property can be exploited for trace analysis. A sensitive method for determining ofloxacin enantiomers in rat liver microsomes utilized fluorescence detection with an excitation wavelength of 330 nm and an emission wavelength of 505 nm. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, enabling the identification and quantification of enantiomers and their metabolites even in complex biological matrices. oup.comacs.org Electrospray ionization (ESI) is a commonly used interface. oup.com This technique is particularly valuable for confirming the identity of separated enantiomers and for metabolic studies. oup.comscilit.com

The table below summarizes various validated chiral HPLC methods for ofloxacin enantiomers.

| Chiral Selector/Stationary Phase | Mobile Phase | Detection | Application | Reference |

| L-phenylalanine and CuSO₄ (CMPA) with C18 column | Water-methanol (86:14) containing 6 mM L-phenylalanine and 3 mM CuSO₄ | Fluorescence (Ex: 330 nm, Em: 505 nm) | Rat liver microsomes | nih.gov |

| L-phenylalanine and Cu²⁺ (CMPA) | Not specified | Fluorescence | Human urine | nih.gov |

| Chiralcel OD-H | Hexane-ethanol-methanol-acetic acid-diethylamine (70:20:10:0.45:0.05, v/v/v/v/v) | Fluorescence | Not specified | researchgate.net |

| L-isoleucine and CuSO₄ (CMPA) with C18 column | Methanol-water (12:88, v/v) containing 4 mmol/L CuSO₄ and 5 mmol/L L-isoleucine | Fluorescence (Ex: 303 nm, Em: 505 nm) | Sewage | pku.edu.cn |

| Amino acid ionic liquid and CuSO₄ (CMPA) with C18 column | Methanol/water (20:80, v/v) containing 4.0 mmol L⁻¹ amino acid ionic liquid and 3.0 mmol L⁻¹ copper sulfate | UV (293 nm) | Pharmaceutical medicines | rsc.orgnih.gov |

| Immobilized β-cyclodextrin derivative CSP | Acetonitrile–TEAA (85:15, v/v) | UV (293 nm), ESI-MS | Semi-preparative separation | oup.com |

| Bovine serum albumin immobilized on silica gel | Not specified | Not specified | Biological fluids | nih.gov |

| L-phenylalanine ethyl ester bis(trifluoromethanesulphonyl) imide and Cu²⁺ (CMPA) | Methanol/water (12:88, v/v) with 8 mmol/L CIL and 4 mmol/L Cu²⁺, pH 4.8 | Not specified | Pharmaceutical formulations | benthamdirect.com |

Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a powerful tool for the trace analysis and metabolite profiling of drugs like ofloxacin. nih.govnih.gov

This technique is particularly suited for detecting and quantifying low levels of (R)-Ofloxacin N-oxide and other metabolites in complex biological matrices such as plasma, aqueous humor, and environmental samples. nih.govmdpi.com The high selectivity of MS/MS, operating in multiple reaction monitoring (MRM) mode, allows for the specific detection of precursor-to-product ion transitions for each analyte, minimizing interference from the matrix. nih.gov

For instance, a UPLC-MS/MS method was developed for the quantification of 58 antibiotics and 26 of their metabolites in environmental matrices, demonstrating the capability of this technology to handle complex samples and a wide range of analytes. nih.gov Another study developed a rapid UPLC-MS method for the analysis of ofloxacin in human aqueous humor, achieving a total analysis time of just three minutes. nih.gov The method was validated for linearity, accuracy, and precision, and successfully applied to clinical samples. nih.gov

The development of a UPLC-MS/MS method involves the optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings (e.g., ionization source parameters, collision energies). researchgate.netnih.gov The use of an appropriate internal standard is also crucial for accurate quantification. nih.gov

The table below presents key aspects of UPLC-MS/MS methods relevant to ofloxacin analysis.

| Column | Mobile Phase | Detection | Application | Reference |

| Waters Acquity UPLC BEH C18 Shield (150 × 2.1 mm, 1.7 µm) | 95:5 water:acetonitrile (v/v) containing 0.1% formic acid | ESI-MS | Human aqueous humor | nih.gov |

| Waters ACQUITY UPLC™ BEH C18 (50 × 2.1 mm, 1.7 µm) | Gradient elution with water and acetonitrile, both with 0.1% formic acid | ESI-MS/MS (MRM) | Environmental matrices (solid and liquid) | nih.gov |

| CORTECS T3 (100 × 2.1 mm, 2.7 µm) | Gradient elution with water (0.1% formic acid) and acetonitrile | ESI-MS/MS (sMRM) | Human serum | nih.gov |

While liquid chromatography is more common for the analysis of non-volatile and thermally labile compounds like ofloxacin, Gas Chromatography (GC) can be employed for the enantioselective analysis of its more volatile derivatives. This typically involves a derivatization step to convert the analyte into a form suitable for GC analysis. Although less frequently reported for ofloxacin compared to HPLC, enantioselective GC can offer very high resolution. The use of chiral stationary phases is essential for the separation of the derivatized enantiomers. While direct GC analysis of ofloxacin is challenging, this method could potentially be applied to its metabolites or degradation products after appropriate derivatization.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. au.dknih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. au.dknih.gov

The chiral separation of ofloxacin has been successfully achieved using SFC with amylose-based chiral stationary phases, such as Chiralpak IA and Chiralpak IG. au.dknih.gov These studies have reported excellent selectivity and resolution for the ofloxacin enantiomers. au.dknih.gov The developed SFC methods are noted for being effective, reproducible, and more environmentally friendly ("greener") than normal-phase HPLC due to the reduced use of organic solvents. au.dknih.gov The chiral recognition mechanism in SFC is often attributed to π-π interactions between the analyte and the chiral stationary phase. au.dknih.gov

The table below details the findings of an SFC study on ofloxacin.

| Chiral Stationary Phase | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) | Reference |

| Chiralpak IA / IG | 9.63 and 11.81 | 1.22 | 1.49 | au.dknih.gov |

Enantioselective Gas Chromatography (GC) for Derivatives

Innovative Sample Preparation and Enrichment Strategies for Stereospecific Analysis

The accuracy and sensitivity of any analytical method are highly dependent on the sample preparation step. For the stereospecific analysis of (R)-Ofloxacin N-oxide, particularly in complex biological or environmental matrices, innovative sample preparation and enrichment strategies are crucial.

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique. Advanced LLE methods for chiral separations incorporate a chiral selector into one of the liquid phases to achieve enantioselective extraction. This process, known as enantioselective liquid-liquid extraction (ELLE), relies on the differential partitioning of the enantiomers between the aqueous and organic phases due to the formation of diastereomeric complexes with the chiral selector. ijcce.ac.ir

For ofloxacin, L-tartarate derivatives have been investigated as chiral selectors in a two-phase aqueous-organic system. ijcce.ac.ir Studies have shown that these selectors can form more stable complexes with the (R)-enantiomer of ofloxacin, leading to its preferential extraction into the organic phase. ijcce.ac.ir The efficiency of this extraction is influenced by several factors, including the pH of the aqueous phase, the nature of the organic solvent, and the structure of the chiral selector. ijcce.ac.ir The enantioselectivity, defined as the ratio of the distribution coefficients of the two enantiomers, can be optimized by carefully controlling these parameters. ijcce.ac.ir This technique shows promise for the enrichment of one enantiomer from a racemic mixture prior to chromatographic analysis. rug.nl

Solid-Phase Extraction (SPE) and Microextraction (SPME) for Enantiomeric Enrichment

Solid-phase extraction (SPE) and its miniaturized version, solid-phase microextraction (SPME), are widely used sample preparation techniques that concentrate and purify analytes from complex matrices. mdpi.com For chiral compounds like ofloxacin and its metabolites, these methods can be adapted for enantiomeric enrichment by using chiral selectors in the solid phase.

Solid-Phase Extraction (SPE): SPE is a cornerstone of sample pretreatment, valued for its simplicity, efficiency, and reduced solvent consumption compared to traditional liquid-liquid extraction. In the context of chiral fluoroquinolones, SPE protocols have been developed to handle complex environmental samples. For instance, a two-step SPE procedure has been successfully used for the trace analysis of ofloxacin enantiomers in sewage. pku.edu.cn This method involved a weak cation-exchange (WCX) resin for initial extraction, followed by further purification on a mixed-mode anion-exchange (MAX) resin, achieving recoveries greater than 95%. pku.edu.cn

A significant advancement in selective extraction is the use of molecularly imprinted polymers (MIPs) as SPE sorbents. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. Magnetic MIPs (MMIPs) have been synthesized for the specific enrichment of ofloxacin enantiomers from fish samples, demonstrating the potential of this approach for complex biological matrices. mdpi.com These MMIP-based methods, often coupled with high-performance liquid chromatography (HPLC), offer a promising alternative to conventional SPE by providing higher selectivity and simplifying the extraction process through magnetic separation. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. mdpi.comnih.gov The in-tube SPME technique, which can be coupled online with analytical instruments like HPLC, automates the sample detection process, reduces pretreatment time, and minimizes organic solvent use. The core of the SPME technique is a fused silica fiber coated with a stationary phase that extracts analytes from a sample by absorption or adsorption. acs.org To enhance the enantioselective capabilities of SPME, novel fiber coatings incorporating chiral selectors are being developed. mdpi.com While specific applications for (R)-Ofloxacin N-oxide are still emerging, the principles demonstrated for other chiral drugs suggest a strong potential for future development.

Application of Hydrophobic Eutectic Solvents in Enantioselective Extraction

Hydrophobic eutectic solvents (HES), a subclass of deep eutectic solvents (DES), are emerging as green and sustainable alternatives to traditional volatile organic compounds in liquid-phase extraction. researchgate.netresearchgate.net These solvents are formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), resulting in a liquid with a melting point significantly lower than that of its individual components. researchgate.netresearchgate.net Their tunable properties, low toxicity, and simple preparation make them attractive for various extraction applications. researchgate.net

The application of HES in the liquid-liquid extraction of ofloxacin from aqueous samples has been investigated, demonstrating their potential as effective extraction media. researchgate.net Computational tools like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) have been employed to pre-screen the most effective HES combinations, saving significant experimental time and resources. researchgate.net Studies have evaluated various HES families, such as those based on L-menthol, fatty acids, and fatty alcohols, to optimize the extraction efficiency of ofloxacin. researchgate.net The partition coefficient of the analyte between the HES and aqueous phase is a key parameter in selecting the optimal solvent. researchgate.net While research has primarily focused on the parent ofloxacin molecule, the principles of HES-based extraction can be extended to its chiral metabolites like ofloxacin N-oxide. The development of chiral HES or the addition of chiral selectors to the HES phase could pave the way for direct enantioselective liquid-phase microextraction methods.

Table 1: Predicted Logarithm of Partition Coefficient (log(K)) for Ofloxacin in Various Hydrophobic Eutectic Solvents (HES) Data sourced from a computational screening using COSMO-RS at 25°C. ua.pt

Electrophoretic Methods for Chiral Separation and Quantification

Electrophoretic methods, particularly capillary electrophoresis, offer high efficiency, short analysis times, and low consumption of samples and reagents, making them well-suited for chiral separations. up.pt

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. researchgate.net The differential interaction between the enantiomers and the chiral selector leads to different apparent mobilities, enabling their separation.

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for resolving drug enantiomers. researchgate.netnih.gov Several studies have demonstrated the successful chiral separation of ofloxacin enantiomers using various CDs:

Sulfonated β-cyclodextrin (S-β-CD): Used as a chiral additive in a luminol (B1675438) chemiluminescence system, S-β-CD provided satisfactory chiral recognition for ofloxacin enantiomers, achieving detection limits in the nanomolar range. nih.gov

Carboxymethyl-β-cyclodextrin (CM-β-CD): A method using 3 mg/mL CM-β-CD in a Tris-citrate buffer (pH 4.5) achieved a resolution of approximately 2.8 for ofloxacin enantiomers. colab.ws The study systematically optimized parameters like CD concentration, buffer pH, and applied voltage. colab.ws

Hydroxypropyl-β-cyclodextrin (HP-β-CD): HP-β-CD has been successfully employed to separate ofloxacin enantiomers, forming a 1:1 inclusion complex. researchgate.netresearchgate.net Molecular modeling studies suggest that the separation arises from a significant difference in binding energies between the R- and S-ofloxacin complexes with HP-β-CD. researchgate.net

These CE methods are typically rapid, with complete separation often achieved in under 10 minutes. nih.govresearchgate.net

Table 2: Conditions for Chiral Separation of Ofloxacin Enantiomers by Capillary Electrophoresis

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. nih.gov It extends the applicability of CE to neutral compounds by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). nih.govmdpi.com This forms micelles that act as a pseudo-stationary phase. Separation is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar phase. nih.gov

For chiral separations, chiral surfactants are used, or a chiral selector is added to the micellar solution. nih.gov Bile salts, which are naturally occurring chiral surfactants, are frequently used as chiral selectors in MEKC. mdpi.com They form chiral micelles that can differentially interact with enantiomers. The separation is influenced by the affinity of the enantiomers for the micelles and the concentration of the micellar phase. nih.gov

The mechanism of chiral recognition in MEKC using bile salts involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral micelles. A difference in the free energy of formation for these complexes results in different partition coefficients and, consequently, separation. The structure of the bile salt's steroidal ring and side chain significantly impacts the separation selectivity. mdpi.com By optimizing factors such as the type and concentration of bile salt, buffer pH, and temperature, high-resolution separation of enantiomers can be achieved. mdpi.commdpi.com The combination of bile salts with other chiral selectors, like cyclodextrins, can create a mixed-micellar system, further enhancing enantiomeric resolution by providing additional distribution mechanisms for the analytes. mdpi.com

V. Mechanistic Biochemical and Environmental Ecotoxicological Research on R Ofloxacin N Oxide

Investigation of Intrinsic Biochemical Activity and Molecular Targets

In Vitro Studies on Enzyme Interactions and Inhibitory Potentials

(R)-Ofloxacin N-oxide is a metabolite of the fluoroquinolone antibiotic ofloxacin (B1677185). fda.govacademicjournals.org Research into its direct interactions with bacterial enzymes reveals significantly diminished activity compared to its parent compounds. The primary molecular targets of fluoroquinolones like ofloxacin are bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.govhres.cahres.cafda.govdrugbank.com

Studies have shown that the (R)-enantiomer of ofloxacin itself has considerably lower inhibitory activity against DNA gyrase compared to the (S)-enantiomer (levofloxacin). nih.govcaymanchem.com Specifically, (R)-Ofloxacin inhibits E. coli DNA gyrase with an IC50 value of 75 µg/ml, which is approximately 30 and 50 times lower than the inhibition by ofloxacin (the racemic mixture) and levofloxacin (B1675101), respectively. caymanchem.com The formation of the N-oxide on the piperazine (B1678402) ring, a common metabolic transformation, further reduces this already minimal antibacterial activity. mdpi.comnih.gov This N-oxidation leads to a significant reduction in the initial antibacterial activity of the parent fluoroquinolone. researchgate.net The modification of the piperazine moiety, which is crucial for the interaction with DNA gyrase and topoisomerase IV, is a key reason for this loss of potency. mdpi.com

Comparative Analysis of Biological Potency of (R)-Ofloxacin N-oxide Versus Parent Compound Enantiomers

The biological potency of (R)-Ofloxacin N-oxide is minimal when compared to its parent enantiomers, (R)-ofloxacin and particularly the highly active (S)-ofloxacin (levofloxacin). mdpi.comnih.gov Ofloxacin is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is reported to be up to two orders of magnitude more active than the (R)-enantiomer. nih.gov This difference in activity is not due to different drug transport mechanisms but stems from the differential inhibitory activity against the target enzyme, DNA gyrase. nih.gov The (S)-isomer binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than the (R)-isomer. nih.gov

Metabolites of ofloxacin, including desmethyl ofloxacin and ofloxacin N-oxide, are found in low concentrations in urine. fda.govacademicjournals.org While desmethyl ofloxacin retains moderate antibacterial activity, ofloxacin N-oxide possesses only minimal antibacterial activity. mdpi.comnih.gov Fungal-mediated N-oxidation of various fluoroquinolones has been shown to decrease their initial antibacterial activity by 77-90%. researchgate.net This significant drop in potency underscores the limited direct antimicrobial relevance of (R)-Ofloxacin N-oxide.

Table 1: Comparative Antibacterial Activity

| Compound | Target Enzyme(s) | Relative Antibacterial Activity |

|---|---|---|

| (S)-Ofloxacin (Levofloxacin) | DNA gyrase, Topoisomerase IV | High |

| (R)-Ofloxacin | DNA gyrase, Topoisomerase IV | Low (up to 100x less than S-isomer) nih.gov |

| Ofloxacin (Racemic) | DNA gyrase, Topoisomerase IV | Moderate |

| (R)-Ofloxacin N-oxide | DNA gyrase, Topoisomerase IV | Minimal mdpi.comnih.gov |

Enantioselective Environmental Fate and Transport Processes

Adsorption, Desorption, and Leaching Dynamics in Soil and Aquatic Systems

The environmental behavior of fluoroquinolones is significantly influenced by sorption processes in soil and aquatic systems. Sorption is a key process that controls their mobility and transport. researchgate.net For ofloxacin, sorption to soil particles is a recognized phenomenon, with studies indicating it can adsorb tightly to soil. researchgate.netnih.gov This process is influenced by factors such as soil organic carbon content, pH, and the presence of metal ions. researchgate.netnih.gov

Research on the enantioselective behavior of ofloxacin and its metabolites is crucial for accurate environmental risk assessment. researchgate.net While specific data on the adsorption and desorption of (R)-Ofloxacin N-oxide is limited, studies on the parent compound show that enantioselectivity can occur. For instance, in wastewater and receiving waters, racemic ofloxacin was found to be enriched with the S-(-)-enantiomer. researchgate.net High stereoselectivity has been observed for its metabolite, ofloxacin-N-oxide. researchgate.net The adsorption of herbicides, for example, is known to be affected by soil properties like organic matter and particle size, and the application of amendments like biochar can significantly increase adsorption capacity. mdpi.com Given that ofloxacin N-oxide is a distinct chemical entity, its interaction with soil and sediment matrices, and therefore its leaching potential, would differ from the parent compound, likely influenced by its altered polarity and charge distribution.

Stereoselective Biodegradation and Biotransformation Kinetics in Environmental Compartments

Biodegradation of chiral pollutants like ofloxacin in the environment can be stereoselective. core.ac.uk Studies using activated sludge have demonstrated the enantioselective degradation of ofloxacin, with the (S)-enantiomer being degraded to a greater extent from the racemic mixture. mdpi.com The degradation of enantiomerically pure (S)-ofloxacin (levofloxacin) led to an enrichment of the (R)-form. mdpi.com This enantioselectivity was also observed with single bacterial strains like Labrys portucalensis F11 and Rhodococcus sp. FP1. mdpi.comucp.pt

Photodegradation Kinetics and Product Profiling in Environmental Matrices

Photodegradation is a significant abiotic degradation pathway for fluoroquinolones in the environment. nih.gov Ofloxacin is susceptible to photolysis, with studies showing it can decompose almost completely within a couple of hours of irradiation under simulated sunlight. mdpi.com The degradation kinetics often follow a first-order reaction model. nih.govnih.gov For instance, the photodegradation half-life of ofloxacin under natural sunlight has been reported to be as short as 2.08 minutes under specific photocatalytic conditions. acs.org

Photodegradation leads to the formation of various transformation products. researchgate.net For ofloxacin, identified photoproducts often result from transformations of the piperazine ring. mdpi.com While specific product profiling for the photodegradation of (R)-Ofloxacin N-oxide is not detailed in the provided context, the photodegradation of ofloxacin itself yields numerous products, some of which may retain partial antibacterial activity. mdpi.com For example, photoproducts of ofloxacin have included des-methyl ofloxacin. oatext.com The presence of excipients in pharmaceutical formulations and inorganic components like TiO2 can also influence the rate of photodegradation. nih.gov

Table 2: Factors Influencing Environmental Fate of (R)-Ofloxacin N-oxide

| Process | Influencing Factors | Observed Phenomena for Ofloxacin/Metabolites |

|---|---|---|

| Adsorption/Desorption | Soil organic matter, pH, metal ions, particle size researchgate.netnih.govmdpi.com | Strong sorption to soil particles researchgate.netnih.gov; Enantioselective enrichment researchgate.net; High stereoselectivity for ofloxacin-N-oxide researchgate.net |

| Biodegradation | Microbial consortia (e.g., activated sludge), specific bacterial strains mdpi.comucp.pt | Enantioselective degradation favoring the (S)-isomer mdpi.com; Racemization of (S)-ofloxacin ucp.pt |

| Photodegradation | Light intensity (UV, sunlight), photocatalysts (e.g., TiO2), excipients nih.govnih.govacs.org | First-order kinetics nih.govnih.gov; Formation of multiple photoproducts mdpi.comresearchgate.net; Rapid degradation under sunlight acs.org |

Environmental Monitoring and Profiling of (R)-Ofloxacin N-oxide Occurrence and Enantiomeric Fraction

(R)-Ofloxacin N-oxide, a metabolite of the fluoroquinolone antibiotic ofloxacin, is a subject of environmental monitoring due to the widespread use and subsequent environmental release of its parent compound. researchgate.netuva.nl Studies focusing on the environmental fate of chiral drugs like ofloxacin investigate not only the parent compound but also its metabolites to understand the complete environmental impact. researchgate.net Research on the occurrence of ofloxacin metabolites, including ofloxacin N-oxide, in the environment is still considered relatively scarce, though they have been detected in wastewater effluents at concentrations reaching up to 205 ng/L. researchgate.net

Environmental monitoring campaigns have utilized advanced analytical techniques, such as chiral liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to profile the enantiomeric distribution of ofloxacin and its metabolites in various aquatic matrices. researchgate.net One UK-based study observed that while the parent compound (±)-ofloxacin was racemic in upstream river waters, it became enriched with the S-(-)-enantiomer in wastewater and receiving waters. researchgate.net This enrichment is often attributed to the administration of ofloxacin both as a racemic mixture and as the enantiomerically pure S-(-)-ofloxacin (levofloxacin). researchgate.netukri.org

Significantly, research has revealed high stereoselectivity in the metabolic formation of ofloxacin N-oxide. ukri.orgresearchgate.netnih.gov While the enantiomeric fraction of the parent drug ofloxacin remained relatively constant in some studies, its metabolite, ofloxacin N-oxide, showed distinct enantiomeric enrichment. ukri.orgnih.gov The chiral signature of the metabolites serves as a confirmation of the consumption patterns of the parent drug. researchgate.net A pan-European study provided specific data on the concentrations of both enantiomers of ofloxacin N-oxide in urban wastewater, highlighting the prevalence of the S-enantiomer, which reflects the higher consumption of levofloxacin. uva.nl

| Compound | Sample Matrix | R-(+)-Enantiomer Concentration (ng/L) | S-(-)-Enantiomer Concentration (ng/L) | Location Context |

|---|---|---|---|---|

| Ofloxacin N-oxide | Wastewater | 22.5 ± 3.2 | 90.4 ± 4.3 | European Cities uva.nl |

| Desmethyl-ofloxacin | Wastewater | 7.3 ± 9.8 | 0.4 ± 4.9 | European Cities uva.nl |

Role as an Impurity in Pharmaceutical Research and Development

Ofloxacin N-oxide is recognized as a process-related impurity and degradation product in ofloxacin drug substances and products. synzeal.com It is officially listed in the European Pharmacopoeia (EP) as "Ofloxacin EP Impurity F". synzeal.comclearsynth.comtlcstandards.comnih.gov The presence of impurities, even in small amounts, is a critical quality attribute for pharmaceuticals, as it can potentially affect the safety and efficacy of the final drug product. ajprd.commedwinpublishers.com Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities. ajprd.comijpsjournal.com

Impurity Profiling and Control Strategies for Ofloxacin Formulations

Impurity profiling is the comprehensive process of detecting, identifying, structurally elucidating, and quantifying impurities in pharmaceutical products. medwinpublishers.comijcrt.org For ofloxacin, a variety of analytical techniques are employed to manage its impurity profile, with a focus on stability-indicating methods that can separate the active pharmaceutical ingredient (API) from any degradation products or process-related impurities. tandfonline.com

A common strategy involves developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods. tandfonline.comresearchgate.net These methods are tested for their ability to quantify impurities generated during synthesis, formulation, and storage. tandfonline.comresearchgate.net To ensure a method is "stability-indicating," forced degradation studies are performed on ofloxacin tablets. tandfonline.com These studies expose the drug product to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolytic stress to intentionally generate degradation products, including Ofloxacin N-oxide. tandfonline.comrsc.org The subsequent analysis confirms that the method can effectively separate these newly formed impurity peaks from the main ofloxacin peak. tandfonline.com Advanced hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for the structural characterization of unknown impurities. ijcrt.orgnih.gov A study on non-aqueous ofloxacin ear drops using liquid chromatography-ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) successfully elucidated the structures of seventeen impurities, ten of which were previously unknown. nih.gov

Control strategies for impurities like Ofloxacin N-oxide extend beyond final product testing to the entire manufacturing process and formulation development. ijpsjournal.com Research has shown that the impurity profile can be significantly influenced by the formulation's composition and packaging. nih.gov For instance, in non-aqueous ofloxacin solutions, the presence of ethanol (B145695) as an excipient was found to decrease photostability, while the use of packaging materials with low light transmittance effectively reduced photodegradation. nih.gov Therefore, control strategies include selecting appropriate excipients, designing stable formulations, and choosing protective packaging. ijpsjournal.comnih.gov

| Impurity Name | Abbreviation | Relative Retention Time (RRT) | Relative Response Factor (RRF) |

|---|---|---|---|

| N-des methyl ofloxacin | Impurity-A | 0.84 | 1.02 |

| Ofloxacin N-oxide | Impurity-B | 0.91 | 1.04 |

| Ofloxacin carboxylic acid | Impurity-C | 1.15 | 1.01 |

| N-acetyl ofloxacin | Impurity-D | 1.34 | 1.03 |

| Fluoro-piperazine-oxazine-dione | Impurity-E | 1.58 | 1.05 |

| Des-fluoro-piperazine ofloxacin | Impurity-F | 2.02 | 1.02 |

Impact of Impurity Presence on Analytical Method Performance

The presence of impurities, such as (R)-Ofloxacin N-oxide, can pose a significant challenge to the performance and reliability of analytical methods used for quality control of pharmaceutical formulations. The primary goal of a stability-indicating method is to provide an accurate measure of the API concentration, free from any interference from impurities, degradation products, or excipients (placebo). researchgate.netnih.gov

Interference can manifest in several ways. An impurity peak may co-elute with the main API peak, leading to an overestimation of the drug's potency. nih.gov In other cases, impurity peaks may not be fully resolved from the API or from each other, making accurate quantification difficult. nih.gov A study on the related fluoroquinolone, enrofloxacin (B1671348), highlighted such challenges, where initial method development trials showed poor resolution between the ciprofloxacin (B1669076) base impurity and the main enrofloxacin peak, as well as interference between a placebo peak and the decarboxylated impurity. nih.gov Such issues compromise method specificity and accuracy, requiring further optimization of chromatographic conditions like the column type, mobile phase pH, and gradient program. nih.gov

Conversely, a well-developed and validated analytical method demonstrates its robustness by achieving complete separation of all potential impurities from the drug substance. In a study developing an HPLC method for the simultaneous determination of ofloxacin and ketorolac, forced degradation led to numerous degradation products. rsc.org However, the method successfully separated these impurity peaks from the peaks of the active ingredients. The peak purity index for both drugs under all stress conditions was greater than 0.999, which indicates that the analyte peaks were pure and free from co-eluting impurities, thereby confirming the method's specificity and stability-indicating power. rsc.org Therefore, rigorous method validation, including specificity and forced degradation studies, is essential to ensure that the presence of impurities does not adversely impact the performance of analytical methods. researchgate.netnih.gov

Vi. Computational and Theoretical Modeling of R Ofloxacin N Oxide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of (R)-Ofloxacin N-oxide. rsc.orgcnr.it These methods allow for a detailed exploration of the molecule's electronic landscape, which governs its chemical behavior.

Energy Minimization and Conformational Analysis of the (R)-Enantiomer

The three-dimensional structure of (R)-Ofloxacin N-oxide is not static; the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. drugdesign.org Energy minimization calculations are employed to identify the most stable conformer, which corresponds to the lowest point on the potential energy surface. drugdesign.orgmdpi.com

For the parent compound, ofloxacin (B1677185), the oxazine (B8389632) fused ring is nonplanar and possesses a degree of conformational flexibility. ijpsr.com This flexibility also influences the orientation of the methyl group at the chiral center, which can adopt either an equatorial or axial position. ijpsr.com Computational methods like the semi-empirical PM3 and PM6/ZDO theory levels have been used for energy optimization and conformational analysis of related fluoroquinolones to determine the lowest energy conformer. mdpi.comnanoient.org This process is crucial as the biological activity and interactions of the molecule are intrinsically linked to its three-dimensional shape. ijpsr.com

Prediction of Spectroscopic Properties (e.g., NMR, CD, UV-Vis)

Quantum mechanical calculations can predict various spectroscopic properties of (R)-Ofloxacin N-oxide, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For ofloxacin, theoretical calculations have shown good agreement with experimental NMR data. derpharmachemica.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). researchgate.netderpharmachemica.com For ofloxacin, experimental UV-Vis spectra show absorption bands assigned to π-π* and n-π* transitions, and theoretical calculations have been able to reproduce these findings. derpharmachemica.com The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM). derpharmachemica.com

Circular Dichroism (CD) Spectroscopy: While specific data for (R)-Ofloxacin N-oxide is not readily available, QM calculations are a powerful tool for predicting CD spectra, which is essential for characterizing chiral molecules.

Table of Predicted Spectroscopic Data for Ofloxacin (as a reference):

| Spectroscopic Technique | Experimental λmax | Theoretical λmax | Transitions |

| UV-Vis (in Methanol) | 220 nm, 312 nm, 340 nm | 220 nm, 410 nm | π-π* and n-π* |

Note: This data is for the parent compound ofloxacin and serves as an illustrative example of the application of computational methods. derpharmachemica.com

Elucidation of Reaction Mechanisms for N-Oxidation

Understanding the mechanism of N-oxidation, the process that forms (R)-Ofloxacin N-oxide from its parent compound, can be achieved through QM calculations. These calculations can map out the reaction pathway, identify transition states, and determine activation energies. For instance, in the oxidation of ofloxacin by reagents like potassium permanganate, the reaction mechanism involves the formation of a manganate (B1198562) ion. scielo.org.mxresearchgate.net Computational studies can model the interaction of the oxidizing agent with the nitrogen atom of the piperazine (B1678402) ring, providing insights into the electronic changes that occur during the reaction. acs.org DFT calculations can also be used to study the electronic structure and identify sites susceptible to oxidative attack by calculating parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net

Molecular Dynamics (MD) Simulations for Stereospecific Interactions

Molecular dynamics simulations provide a dynamic view of how (R)-Ofloxacin N-oxide interacts with its environment, particularly with biological targets and chiral selectors. These simulations model the movement of atoms over time, offering insights into binding processes and recognition mechanisms. mdpi.comnih.gov

Ligand-Biological Target Docking and Binding Affinity Predictions (e.g., DNA, enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jscimedcentral.comasianjpr.com This method is crucial for understanding the pharmacological activity of drugs like (R)-Ofloxacin N-oxide. The primary target for fluoroquinolones is bacterial DNA gyrase, an enzyme essential for DNA replication. ijpsr.comnih.gov

Docking studies have been performed on ofloxacin and its enantiomers to understand their interaction with DNA gyrase. ijpsr.comrevistadechimie.ro These studies help in rationalizing the differential activity of the enantiomers. ijpsr.com The (S)-enantiomer (levofloxacin) is significantly more active than the (R)-enantiomer. ijpsr.commdpi.com Molecular docking can predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), and identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. jscimedcentral.com For instance, docking studies on ofloxacin with bacterial receptors have shown lower energy values for the metal complexes compared to the ofloxacin ligand itself, suggesting stronger interactions. revistadechimie.ro

Illustrative Table of Docking Results for Ofloxacin Enantiomers with a Chiral Selector:

| Enantiomer | Binding Affinity (kcal/mol) |

| (R)-enantiomer | -2.5 |

| (S)-enantiomer | -2.6 |

Note: This data is from a modeling study of ofloxacin with a chiral selector, not a biological target, and is provided for illustrative purposes. researchgate.net

Simulation of Chiral Recognition Mechanisms in Separation Processes